molecular formula C11H13ClN2OS B6345475 2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1264045-14-8

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B6345475
CAS No.: 1264045-14-8
M. Wt: 256.75 g/mol
InChI Key: YNHOYFMCCWIJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chloromethyl group and a hexahydrobenzo ring fused to a thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

2-(chloromethyl)-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h6-7H,1-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHOYFMCCWIJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(S2)N=C(NC3=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-d]pyrimidine precursor with a chloromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed carbonylation reactions has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ATR kinase activity by binding to its active site, thereby interfering with the DNA damage response pathway. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidine-4-carboxylic acids
  • Thieno[3,2-d]pyrimidin-4-amines
  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives

Uniqueness

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique chloromethyl group, which provides a versatile site for further functionalization. This feature enhances its potential as a lead compound in drug discovery and development .

Biological Activity

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family and is characterized by a chloromethyl group which enhances its reactivity and potential for further functionalization. This article explores its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11H13ClN2OS
  • CAS Number : 1264045-14-8
  • IUPAC Name : 2-(chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one

Biological Activity Overview

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit various biological activities including anticancer properties. The unique structure of this compound suggests potential applications in medicinal chemistry.

Antitumor Activity

Numerous studies have evaluated the antitumor activity of thieno[2,3-d]pyrimidine derivatives:

  • Case Study 1 : A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line .
  • Case Study 2 : Another series of derivatives demonstrated significant inhibitory activity against non-small cell lung cancer cells with inhibition rates ranging from 43% to 87% at concentrations of 50 μM .

Structure-Activity Relationship (SAR)

The biological activity of these compounds often correlates with their structural features:

CompoundIC50 (μM)Target Cell Line
Compound I27.6MDA-MB-231
Compound II29.3MDA-MB-231
Compound III0.55SU-DHL-6
Compound IV0.95WSU-DLCL-2

This table illustrates how modifications to the core structure can significantly impact efficacy against specific cancer types.

The proposed mechanisms by which these compounds exert their antitumor effects include:

  • Microtubule Depolymerization : Certain derivatives have been shown to disrupt microtubule dynamics leading to cell cycle arrest and apoptosis .
  • Inhibition of Enzymatic Pathways : Some thieno[2,3-d]pyrimidine derivatives act as inhibitors of key enzymes involved in tumor growth and proliferation.

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions with chloromethylating agents under controlled conditions to ensure high yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.